molecular formula C9H11N B1589497 4-Vinylbenzylamine CAS No. 50325-49-0

4-Vinylbenzylamine

Cat. No.: B1589497
CAS No.: 50325-49-0
M. Wt: 133.19 g/mol
InChI Key: WAVDSLLYAQBITE-UHFFFAOYSA-N
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Description

4-Vinylbenzylamine (CAS RN: 50325-49-0) is an organic compound with the chemical formula C9H11N . It exists as a colorless liquid with weak alkalinity . Also known as 4-(Aminomethyl)styrene , it is stabilized with MEHQ (Methyl Ethyl Hydroquinone) .


Synthesis Analysis

The synthesis of this compound involves various methods, including the reaction of 4-Vinylbenzyl chloride with ammonia or hydrazine hydrate . The latter method yields the desired compound in good yield .


Molecular Structure Analysis

The molecular formula of this compound is C9H11N , and its molecular weight is 133.19 g/mol . It has a vinyl group (CH=CH2) attached to a benzene ring .


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including acid-base reactions, precipitation reactions, and oxidation-reduction reactions. The choice of reaction depends on the specific analysis required. The reaction must be fast, complete, and specific to accurately determine the concentration of the compound of interest .


Physical and Chemical Properties Analysis

  • Safety : Causes skin and eye irritation; precautions include protective gear and thorough washing after handling

Scientific Research Applications

1. Catalyst Development

  • Hoveyda–Grubbs Catalysts : 4-Vinylbenzylamine derivatives have been used in the synthesis of new Hoveyda–Grubbs catalysts, which are efficient in various metathesis reactions such as cross metathesis, ring-closing metathesis, and ring-opening cross metathesis (Polyanskii et al., 2019).

2. Polymer Synthesis and Applications

  • Macromonomers Synthesis : this compound has been utilized as an initiator for the polymerization of methacrylates, leading to the synthesis of macromonomers with terminal styrenic moieties. These macromonomers have potential applications in creating copolymers (Zeng, Shen, & Zhu, 2001).
  • Porous Polymers : The anionic polymerization of this compound derivatives has led to the development of poly(strong base) with a narrow molecular weight distribution, useful in creating ion-exchange resins and other materials (Higo et al., 1980).
  • Hydrophilic Polymers : Using this compound derivatives, researchers have synthesized water-soluble polymers, such as block copolymers, that are stimuli-responsive and suitable for various applications, including drug delivery systems (Mitsukami et al., 2001).

3. Drug Delivery Systems

  • Ionic Liquid Functionalized Polymers : Polymers derived from this compound have been studied for their potential as drug delivery systems, particularly in the controlled release of anti-inflammatory drugs (Hosseinzadeh, Mahkam, & Galehassadi, 2012).

4. Corrosion Inhibition

  • Metal Corrosion Inhibition : Compounds synthesized from this compound have shown effectiveness in inhibiting corrosion in metals, particularly in acidic environments (Nahlé, Abu-Abdoun, & Abdel-Rahman, 2008).

5. Polymerization Kinetics

  • Copolymerization with Styrene : Studies have been conducted on the copolymerization kinetics of this compound with styrene, revealing insights into polymerization rates and reactivity ratios, which are crucial for designing tailored polymers (Charreyre et al., 1994).

Mechanism of Action

The specific mechanism of action for 4-Vinylbenzylamine depends on its context and the reactions it undergoes. As a monomer, it can polymerize to form various polymers, which may find applications in materials science and biomaterials research .

Safety and Hazards

4-Vinylbenzylamine can cause skin and eye irritation. Proper protective measures should be taken during handling .

Future Directions

Research on 4-Vinylbenzylamine continues to explore its applications in materials science, biomaterials, and polymer chemistry. Further investigations may reveal novel uses and potential modifications for specific purposes .

Properties

IUPAC Name

(4-ethenylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-2-8-3-5-9(7-10)6-4-8/h2-6H,1,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVDSLLYAQBITE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

52831-01-3
Record name Poly(p-aminomethylstyrene)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52831-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70454137
Record name 4-Vinylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50325-49-0
Record name 4-Vinylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Vinylbenzylamine (stabilized with MEHQ)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a 250 mL flask was added vinylbenzyl chloride (7.63 g, 0,050 mol), concentrated aqueous ammonia (9.8 mL), and isopropanol (40 mL). The mixture was stirred for one week, at which point a large quantity of crystalline material (ammonium chloride) had precipitated. The solid was filtered off and washed with isopropanol. The mother liquor was evaporated on a rotary evaporator until no ammonia odor could be detected. Isopropanol (50 mL) was then added, and the mixture refrigerated for several hours. Following refrigeration, ammonium chloride which had precipitated was filtered off to yield 4-aminomethylstyrene which was used without further purification.
Quantity
7.63 g
Type
reactant
Reaction Step One
Quantity
9.8 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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